molecular formula C14H10ClN3O3S2 B12767268 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide CAS No. 214916-53-7

4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide

Cat. No.: B12767268
CAS No.: 214916-53-7
M. Wt: 367.8 g/mol
InChI Key: ADKMDGCSIOZQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno-thiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the thieno-thiadiazine core, followed by the introduction of the acetonitrile and phenylmethyl groups. Common reagents used in these reactions include chlorinating agents, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science and other industrial applications.

Mechanism of Action

The mechanism of action of 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno-thiadiazine derivatives with different substituents. Examples may include:

  • Thieno(3,2-e)-1,2,4-thiadiazine derivatives with different acetonitrile groups.
  • Compounds with varying degrees of chlorination or oxidation.

Uniqueness

What sets 4H-Thieno(3,2-e)-1,2,4-thiadiazine-4-acetonitrile, 6-chloro-2,3-dihydro-3-oxo-2-(phenylmethyl)-, 1,1-dioxide apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties

Properties

CAS No.

214916-53-7

Molecular Formula

C14H10ClN3O3S2

Molecular Weight

367.8 g/mol

IUPAC Name

2-(2-benzyl-6-chloro-1,1,3-trioxothieno[3,2-e][1,2,4]thiadiazin-4-yl)acetonitrile

InChI

InChI=1S/C14H10ClN3O3S2/c15-12-8-11-13(22-12)23(20,21)18(14(19)17(11)7-6-16)9-10-4-2-1-3-5-10/h1-5,8H,7,9H2

InChI Key

ADKMDGCSIOZQIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)SC(=C3)Cl)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.